![molecular formula C17H17NO2S2 B6477218 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2640897-81-8](/img/structure/B6477218.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide” is a compound that contains a 2,2’-bithiophene unit. 2,2’-Bithiophene is an organic compound and is a colorless solid . It is the most common of the three isomers with formula (C4H3S)2 . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .
Synthesis Analysis
The synthesis of bithiophene derivatives involves various catalytic or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . The basic sources of crucial substrates which include bithiophene motif for catalytic reactions were 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .Molecular Structure Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Chemical Reactions Analysis
The polymer containing 2,2’-bithiophene units (PBDTT-2T) displayed a hole mobility of 0.035 cm2 V−1 s−1 and an on/off ratio of 10^5 and the polymer containing thieno[3,2-b]thiophene units (PBDTT-TT) showed a hole mobility of 0.008 cm2 V−1 s−1 and an on/off ratio of 10^5 in ambient conditions .Physical And Chemical Properties Analysis
2,2’-Bithiophene is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g·mol−1 . It has a melting point of 31.1 °C and a boiling point of 260 °C .Scientific Research Applications
Organic Field-Effect Transistor Applications
Bithiophene-based polymers have been studied for their potential use in organic field-effect transistor (OFET) applications . These polymers show band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV . They have achieved hole mobilities of 0.035 and 0.008 cm^2 V^−1 s^−1 in top-contact/bottom-gate organic field-effect transistor devices .
Perovskite Solar Cells
Bithiophene derivatives have been theoretically examined as potential hole-transport materials (HTMs) for perovskite solar cells (PSCs) . The study showed that these materials displayed a lower band gap (1.49 eV to 2.69 eV) than the model molecule (3.63 eV) . They also presented a greater λ max ranging from 393.07 nm to 541.02 nm in dimethylformamide solvent, as compared to the model molecule (380.61 nm) . The power conversion efficiencies (PCEs) of all newly designed molecules (22.42% to 29.21%) were high compared with the reference molecule (19.62%) .
Electrochromic Devices
Although not directly related to the compound , bithiophene-based polymers have been used in the construction of electrochromic devices . These devices change color when a burst of charge is applied, and bithiophene-based polymers can be used as the anodic polymer layers .
Mechanism of Action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use in perovskite solar cells (pscs) as hole transport materials (htms) .
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can facilitate charge mobility due to the π-electrons present in the system . This property is crucial for their function as HTMs in PSCs .
Biochemical Pathways
It’s worth noting that the compound’s role as an htm in pscs involves the facilitation of charge transport, which is a critical process in the functioning of these cells .
Result of Action
In the context of pscs, the compound’s ability to facilitate charge mobility can contribute to the efficiency of these cells .
Action Environment
It’s known that the performance of pscs can be influenced by various environmental factors, such as temperature and light intensity .
properties
IUPAC Name |
2,5-dimethyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S2/c1-11-10-14(12(2)20-11)17(19)18-8-7-13-5-6-16(22-13)15-4-3-9-21-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRKVSBDLOLBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,5-dimethylfuran-3-carboxamide |
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